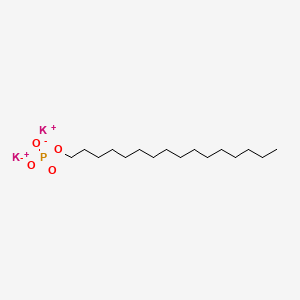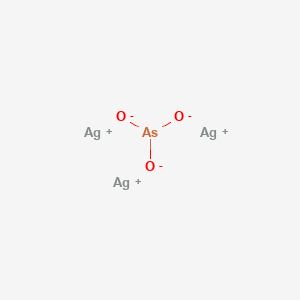
Potassium tetrakis(4-biphenylyl)borate
Vue d'ensemble
Description
Potassium tetrakis(4-biphenylyl)borate: is an organoboron compound with the molecular formula C48H36BK . It is a white powder that is primarily used in various chemical applications due to its unique properties. The compound consists of a potassium cation and a tetrakis(4-biphenylyl)borate anion, where the boron atom is bonded to four biphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium tetrakis(4-biphenylyl)borate can be synthesized through a multi-step process involving the reaction of biphenyl lithium with boron trichloride, followed by the addition of potassium hydroxide. The general synthetic route involves:
Formation of Biphenyl Lithium: Biphenyl is reacted with lithium metal in anhydrous ether to form biphenyl lithium.
Reaction with Boron Trichloride: The biphenyl lithium is then reacted with boron trichloride to form tetrakis(4-biphenylyl)boron.
Addition of Potassium Hydroxide: Finally, potassium hydroxide is added to the reaction mixture to yield this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving the use of automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium tetrakis(4-biphenylyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The biphenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced, various substituted biphenyl derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of biphenyl carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction typically yields biphenyl alcohols or other reduced forms.
Applications De Recherche Scientifique
Potassium tetrakis(4-biphenylyl)borate has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug delivery agent.
Mécanisme D'action
The mechanism of action of potassium tetrakis(4-biphenylyl)borate involves its ability to act as a ligand in coordination chemistry. The boron atom can form stable complexes with various metal ions, facilitating catalytic processes. The biphenyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions .
Comparaison Avec Des Composés Similaires
Potassium tetrakis(4-chlorophenyl)borate: Similar in structure but with chlorophenyl groups instead of biphenyl groups.
Potassium tetrakis(4-iodophenyl)borate: Contains iodophenyl groups, which can influence its reactivity and applications.
Uniqueness: Potassium tetrakis(4-biphenylyl)borate is unique due to its specific structure, which provides distinct steric and electronic properties. This makes it particularly useful in certain catalytic and synthetic applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
potassium;tetrakis(4-phenylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H36B.K/c1-5-13-37(14-6-1)41-21-29-45(30-22-41)49(46-31-23-42(24-32-46)38-15-7-2-8-16-38,47-33-25-43(26-34-47)39-17-9-3-10-18-39)48-35-27-44(28-36-48)40-19-11-4-12-20-40;/h1-36H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJZZAIWRYCJQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C2=CC=CC=C2)(C3=CC=C(C=C3)C4=CC=CC=C4)(C5=CC=C(C=C5)C6=CC=CC=C6)C7=CC=C(C=C7)C8=CC=CC=C8.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H36BK | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80635571 | |
| Record name | Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400762-49-4 | |
| Record name | Potassium tetra([1,1'-biphenyl]-4-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80635571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tetrakis(4-biphenylyl)borate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dihydro-[1,4]dioxino[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1612858.png)











